molecular formula C17H18Cl2N2O2 B2883524 1-(2-Chlorophenyl)-3-(2-(3-chlorophenyl)-2-methoxypropyl)urea CAS No. 1788849-60-4

1-(2-Chlorophenyl)-3-(2-(3-chlorophenyl)-2-methoxypropyl)urea

Cat. No. B2883524
CAS RN: 1788849-60-4
M. Wt: 353.24
InChI Key: NQHSMYCHPPTIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-3-(2-(3-chlorophenyl)-2-methoxypropyl)urea, also known as CAY10585, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective antagonist of the CB1 receptor, which is a key component of the endocannabinoid system. In

Scientific Research Applications

Medicine: Antihistamine Development

This compound is structurally related to cetirizine, a well-known antihistamine used to treat allergic reactions . Researchers are exploring its potential to develop new antihistamines that could be more effective or have fewer side effects. The focus is on modifying the molecular structure to enhance binding affinity to histamine receptors and improve bioavailability.

properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(3-chlorophenyl)-2-methoxypropyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2/c1-17(23-2,12-6-5-7-13(18)10-12)11-20-16(22)21-15-9-4-3-8-14(15)19/h3-10H,11H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHSMYCHPPTIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1Cl)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-(2-(3-chlorophenyl)-2-methoxypropyl)urea

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